

MK-4965: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: MK-4965

Cat. No.: B1676623

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An In-depth Analysis of the Non-Nucleoside Reverse Transcriptase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of **MK-4965**, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). All quantitative data is presented in structured tables for ease of comparison, and key experimental methodologies are detailed. Visual diagrams generated using the DOT language are included to illustrate signaling pathways and experimental workflows.

Chemical Structure and Properties

MK-4965, with the IUPAC name 3-[5-[(6-amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy]-2-chlorophenoxy]-5-chlorobenzonitrile, is a small molecule inhibitor of HIV-1 reverse transcriptase.^[1] Its chemical and physical properties are summarized in the tables below.

Chemical Identification

Identifier	Value
IUPAC Name	3-[5-[(6-amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy]-2-chlorophenoxy]-5-chlorobenzonitrile[1]
CAS Number	920035-77-4[1]
Molecular Formula	C ₂₀ H ₁₃ Cl ₂ N ₅ O ₂ [1]
SMILES	N#CC1=CC(Cl)=CC(OC2=CC(OCC3=NNC4=N C(N)=CC=C43)=CC=C2Cl)=C1
InChI Key	KXDIHAQCVNNLIB-UHFFFAOYSA-N

Physicochemical Properties

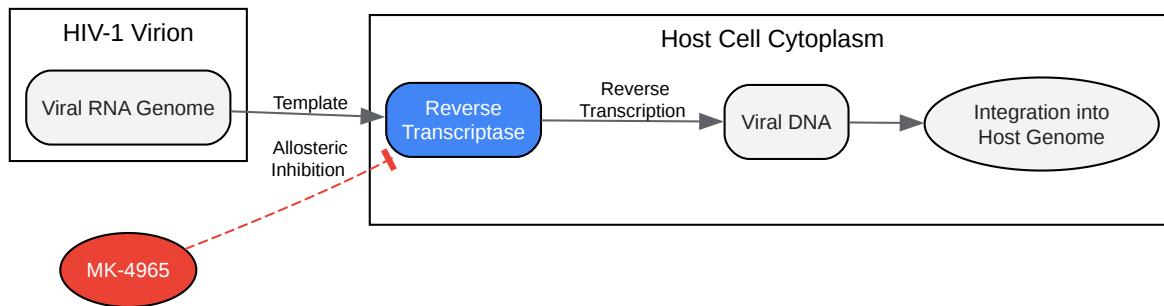
Property	Value
Molecular Weight	426.26 g/mol [1]
Exact Mass	425.0446 g/mol [1]
Topological Polar Surface Area	119 Å ²
Hydrogen Bond Donors	2
Hydrogen Bond Acceptors	7
LogP (calculated)	4.3

Pharmacological Properties

MK-4965 is a highly potent NNRTI that demonstrates significant activity against both wild-type and clinically relevant mutant strains of HIV-1.[2]

Mechanism of Action

As a non-nucleoside reverse transcriptase inhibitor, **MK-4965** allosterically binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, distorting the active site and inhibiting the conversion of viral RNA into DNA, a critical step in the viral replication cycle.



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Figure 1: Mechanism of action of **MK-4965** on HIV-1 reverse transcriptase.

In Vitro Potency

MK-4965 has demonstrated potent activity against wild-type HIV-1 and key mutant strains that confer resistance to other NNRTIs.

Target	IC ₅₀ (nM)	EC ₉₅ (nM)
Wild-Type HIV-1 RT	0.8	12
K103N Mutant RT	1.5	25
Y181C Mutant RT	1.2	20

Data represents typical values and may vary between specific assays.

Pharmacokinetics

MK-4965 exhibits favorable pharmacokinetic properties, including excellent oral bioavailability in preclinical species.

Species	Oral Bioavailability (F%)
Rat	52% [1]
Dog	75%
Monkey	60%

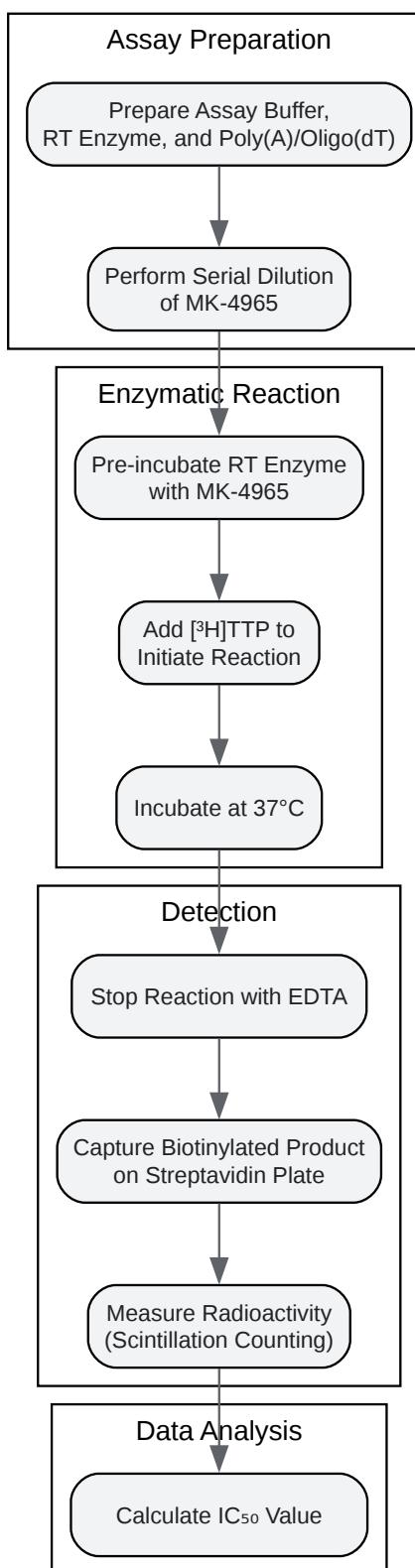
Pharmacokinetic parameters can be influenced by factors such as formulation and subject physiology.

Experimental Protocols

The following sections detail the methodologies for key experiments used in the evaluation of **MK-4965**.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay quantifies the inhibitory activity of **MK-4965** against the HIV-1 reverse transcriptase enzyme.



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Figure 2: Experimental workflow for the HIV-1 RT inhibition assay.

Methodology:

- Reagent Preparation: An assay buffer containing Tris-HCl, KCl, and MgCl₂ is prepared. Recombinant HIV-1 reverse transcriptase (wild-type or mutant) and a poly(A) template with an oligo(dT) primer are diluted in the assay buffer.
- Compound Dilution: **MK-4965** is serially diluted in DMSO and then further diluted in the assay buffer to achieve the desired final concentrations.
- Enzyme Inhibition: The reverse transcriptase enzyme is pre-incubated with the various concentrations of **MK-4965** to allow for inhibitor binding.
- Reaction Initiation: The reverse transcription reaction is initiated by the addition of a mixture containing [³H]-labeled thymidine triphosphate (TTP).
- Incubation: The reaction mixture is incubated at 37°C to allow for DNA synthesis.
- Reaction Termination: The reaction is stopped by the addition of EDTA.
- Product Capture: The biotinylated oligo(dT) primer allows the newly synthesized radiolabeled DNA to be captured on a streptavidin-coated plate.
- Signal Detection: The amount of incorporated [³H]TTP is quantified using a scintillation counter.
- Data Analysis: The concentration of **MK-4965** that inhibits 50% of the reverse transcriptase activity (IC₅₀) is calculated by fitting the data to a dose-response curve.

Synthesis and Purification

Detailed, step-by-step synthesis and purification protocols for **MK-4965** are often proprietary. However, the synthesis generally involves a multi-step process culminating in the coupling of the pyrazolopyridine core with the substituted chlorobenzonitrile moiety. Purification is typically achieved through column chromatography followed by recrystallization to yield a highly pure final product. For specific synthesis routes, researchers are directed to the primary medicinal chemistry literature.

Conclusion

MK-4965 is a potent NNRTI with a promising preclinical profile. Its strong activity against both wild-type and resistant strains of HIV-1, coupled with its excellent oral bioavailability, underscores its potential as a therapeutic candidate. This technical guide provides a foundational understanding of its chemical, pharmacological, and experimental characteristics to aid in further research and development efforts.

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References

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